3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine
CAS No.:
Cat. No.: VC17873884
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3S |
|---|---|
| Molecular Weight | 247.36 g/mol |
| IUPAC Name | 3-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C13H17N3S/c1-10-8-12(13-5-3-7-17-13)15-16(10)11-4-2-6-14-9-11/h3,5,7-8,11,14H,2,4,6,9H2,1H3 |
| Standard InChI Key | BTZJURDLWBVCNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2CCCNC2)C3=CC=CS3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a piperidine ring (a six-membered amine heterocycle) linked to a pyrazole group (a five-membered ring with two adjacent nitrogen atoms). The pyrazole is further substituted with a thiophene ring (a five-membered sulfur-containing heterocycle) at the 3-position and a methyl group at the 5-position . This combination of heterocycles confers rigidity and electronic diversity, which are critical for molecular interactions in biological systems.
Molecular Geometry
The piperidine ring adopts a chair conformation, while the pyrazole and thiophene rings are planar. The methyl group at the pyrazole’s 5-position introduces steric effects that influence the compound’s binding affinity to target proteins.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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The methyl group resonates at δ 2.21 ppm (singlet).
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Thiophene protons appear as a multiplet between δ 7.23–7.98 ppm.
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Piperidine protons exhibit signals between δ 2.00–3.89 ppm .
Mass spectrometry confirms the molecular ion peak at m/z 247.36 [M+H]⁺.
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis of 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine typically involves:
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Formation of the pyrazole-thiophene precursor: A Suzuki–Miyaura coupling reaction between a thiophene boronic acid and a halogenated pyrazole intermediate under palladium catalysis.
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Piperidine substitution: The pyrazole-thiophene intermediate reacts with piperidine via nucleophilic aromatic substitution, facilitated by a base such as potassium carbonate.
Optimization of Reaction Conditions
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Temperature: Reactions proceed optimally at 80–100°C.
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Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity.
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Yield: Reported yields range from 66% to 80% after recrystallization .
Pharmacological Applications
Enzyme Inhibition
The compound’s thiophene and pyrazole moieties enable interactions with kinase enzymes. For example, it inhibits cyclin-dependent kinases (CDKs) by binding to the ATP pocket, disrupting cell cycle progression in cancer cells.
Anti-Cancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 18.7 μM).
Receptor Modulation
The piperidine moiety facilitates binding to G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) receptors, suggesting potential applications in treating anxiety and depression.
Comparative Analysis of Related Compounds
| Property | 3-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine | 2-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine | (3R)-3-Methyl-3-(1H-pyrazol-5-yl)piperidine |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₇N₃S | C₁₀H₁₄N₄S | C₉H₁₅N₃ |
| Molecular Weight | 247.36 g/mol | 234.31 g/mol | 165.24 g/mol |
| Primary Application | Kinase inhibition | Antimicrobial activity | Neurotransmitter modulation |
Future Research Directions
Structural Modifications
Introducing electron-withdrawing groups (e.g., nitro or fluorine) to the thiophene ring could enhance binding affinity to enzymatic targets.
In Vivo Studies
Animal models are needed to evaluate pharmacokinetics, including bioavailability and metabolic stability. Preliminary data suggest hepatic clearance via cytochrome P450 enzymes.
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